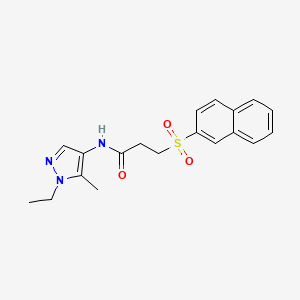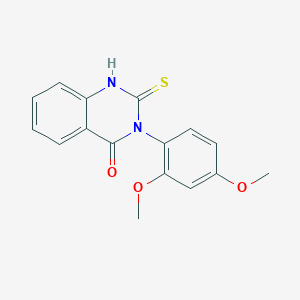
2-(1-methyl-1H-pyrazol-5-yl)-5-phenyl-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-methyl-1H-pyrazol-5-yl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest due to its diverse applications in medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-pyrazol-5-yl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 1-methyl-1H-pyrazole-5-carbohydrazide with benzoic acid under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride . The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-pyrazol-5-yl)-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus pentachloride.
Major Products
The major products formed from these reactions include various substituted oxadiazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(1-methyl-1H-pyrazol-5-yl)-5-phenyl-1,3,4-oxadiazole has been explored for its potential in various fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Studied for its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-pyrazol-5-yl)-5-phenyl-1,3,4-oxadiazole varies depending on its application. In medicinal chemistry, it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For instance, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-methyl-1H-pyrazol-5-yl)-3-phenyl-1,2,4-triazole
- 2-(1-methyl-1H-pyrazol-5-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
- 1-(1-methyl-1H-pyrazol-5-yl)-3-(4-chlorophenyl)-1,2,4-triazole
Uniqueness
2-(1-methyl-1H-pyrazol-5-yl)-5-phenyl-1,3,4-oxadiazole stands out due to its unique combination of the pyrazole and oxadiazole rings, which imparts distinct chemical properties and reactivity. This structural uniqueness makes it a valuable compound for developing new pharmaceuticals and advanced materials .
Properties
Molecular Formula |
C12H10N4O |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2-(2-methylpyrazol-3-yl)-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C12H10N4O/c1-16-10(7-8-13-16)12-15-14-11(17-12)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
FFCQRLGGKAXQSJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2=NN=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[3-([1,2,4]Triazolo[1,5-c]quinazolin-2-yl)benzyl]oxy}benzonitrile](/img/structure/B10949000.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-hydrazinyl-2-oxoacetamide](/img/structure/B10949006.png)
![5-methyl-N-[1-methyl-3-(methylcarbamoyl)-1H-pyrazol-4-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B10949013.png)
![3-[(2,3-dichlorophenoxy)methyl]-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B10949015.png)


![(2Z)-2-[4-(propan-2-yl)benzylidene]-1,2-dihydro-3H-indol-3-one](/img/structure/B10949042.png)

![1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(4-ethoxyphenyl)thiourea](/img/structure/B10949046.png)
![1-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B10949053.png)
![1-methyl-4-{[(4-methylphenyl)carbonyl]amino}-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10949059.png)
![4-{[(E)-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]phenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10949065.png)
![(2E)-13-acetyl-5-methyl-2-(4-methylbenzylidene)-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one](/img/structure/B10949070.png)

